molecular formula C7H11ClN4 B8315810 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine

3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine

Cat. No.: B8315810
M. Wt: 186.64 g/mol
InChI Key: JIORCOQHYBCYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine typically involves the reaction of 6-chloro-5-ethyl-4-methylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted pyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, hydrazine derivatives with various substituents, and substituted pyridazine derivatives.

Scientific Research Applications

3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-hydrazinylpyridazine
  • 6-Chloro-3-hydrazinylpyridazine
  • 5-Ethyl-4-methylpyridazin-3-ylhydrazine

Uniqueness

3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups in specific positions on the ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H11ClN4

Molecular Weight

186.64 g/mol

IUPAC Name

(6-chloro-5-ethyl-4-methylpyridazin-3-yl)hydrazine

InChI

InChI=1S/C7H11ClN4/c1-3-5-4(2)7(10-9)12-11-6(5)8/h3,9H2,1-2H3,(H,10,12)

InChI Key

JIORCOQHYBCYFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN=C1Cl)NN)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,6-Dichloro-4-ethyl-5-methylpyridazine (W4.007; 1 g) was initially charged in dioxane (8 ml) with addition of hydrazine monohydrate (2 ml) in a microwave vessel at RT. Thereafter, the reaction mixture was kept at 140° C. in the microwave for 1 h. In the course of standing overnight, a solid precipitated out, which was filtered off with suction, washed and dried. 345 mg of (6-chloro-5-ethyl-4-methylpyridazin-3-yl)hydrazine were obtained as the free base.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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